molecular formula C6H9IO2 B14479900 5-(Iodomethyl)-4-methyloxolan-2-one CAS No. 65371-40-6

5-(Iodomethyl)-4-methyloxolan-2-one

Cat. No.: B14479900
CAS No.: 65371-40-6
M. Wt: 240.04 g/mol
InChI Key: DTRWKASCAZTJDQ-UHFFFAOYSA-N
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Description

5-(Iodomethyl)-4-methyloxolan-2-one is a substituted γ-lactone (oxolan-2-one) featuring a methyl group at the 4-position and an iodomethyl group at the 5-position. Its molecular formula is C₆H₉IO₂, with a molecular weight of 240.04 g/mol. The iodomethyl group confers high electrophilicity, making the compound reactive in nucleophilic substitution reactions, while the methyl group enhances steric stability.

Properties

CAS No.

65371-40-6

Molecular Formula

C6H9IO2

Molecular Weight

240.04 g/mol

IUPAC Name

5-(iodomethyl)-4-methyloxolan-2-one

InChI

InChI=1S/C6H9IO2/c1-4-2-6(8)9-5(4)3-7/h4-5H,2-3H2,1H3

InChI Key

DTRWKASCAZTJDQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)OC1CI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Iodomethyl)-4-methyloxolan-2-one typically involves the iodolactonization of 4-pentenoic acid. The reaction is carried out in the presence of iodine and acetonitrile as the solvent. The process involves the formation of a cyclic iodonium intermediate, which is then attacked by the carboxylate group to form the lactone ring .

Industrial Production Methods

Industrial production methods for 5-(Iodomethyl)-4-methyloxolan-2-one are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(Iodomethyl)-4-methyloxolan-2-one can undergo several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or amines in polar solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of hydroxyl or amino derivatives.

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols or other reduced forms.

Scientific Research Applications

5-(Iodomethyl)-4-methyloxolan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Iodomethyl)-4-methyloxolan-2-one involves the formation of a cyclic iodonium intermediate during its synthesis. This intermediate is highly reactive and can undergo nucleophilic attack by various groups, leading to the formation of the final lactone product. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents Molecular Weight (g/mol) Reactivity/Properties Applications References
5-(Iodomethyl)-4-methyloxolan-2-one 4-methyl, 5-iodomethyl 240.04 High electrophilicity; stable steric profile Pharmaceutical intermediates
(4R,5S)-5-(Bromomethyl)-4-hydroxyoxolan-2-one 4-hydroxy, 5-bromomethyl 223.01 Moderate reactivity; hydrogen-bonding capacity Bioconjugation; chiral synthesis
5-(Iodomethyl)-5-phenyloxolan-2-one 5-phenyl, 5-iodomethyl 302.11 Steric bulk from phenyl; slow nucleophilic attack Specialty organic synthesis
5-(Bromomethyl)-1,3-oxazolidin-2-one Bromomethyl on oxazolidinone 194.00 Lower reactivity than iodine analogs Antimicrobial agent precursors
4,4-Dimethyl-5-(iodomethyl)oxolan-2-one 4,4-dimethyl, 5-iodomethyl 254.05 Enhanced steric hindrance; reduced solubility Material science applications

Reactivity and Stability

  • Halogen Influence : Iodine’s polarizability makes 5-(Iodomethyl)-4-methyloxolan-2-one more reactive in SN₂ reactions compared to bromine analogs (e.g., 5-(Bromomethyl)-1,3-oxazolidin-2-one) .
  • Steric Effects : The 4-methyl group stabilizes the lactone ring but reduces accessibility for nucleophiles compared to hydroxy-substituted analogs (e.g., (4R,5S)-5-(Bromomethyl)-4-hydroxyoxolan-2-one) .
  • Ring Modifications: Oxazolidinone derivatives (e.g., 5-(Bromomethyl)-1,3-oxazolidin-2-one) exhibit different electronic properties due to nitrogen incorporation, altering their biological activity .

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